

Spectroscopic Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-[4-(bromomethyl)phenyl]benzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for **Methyl 2-[4-(bromomethyl)phenyl]benzoate**, a key intermediate in the synthesis of various pharmaceuticals, including Telmisartan, an angiotensin II receptor blocker.^[1] This document focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, presenting predicted spectral information and a detailed experimental protocol for data acquisition.

Compound Identification

Property	Value	Reference
Chemical Name	Methyl 2-[4-(bromomethyl)phenyl]benzoate	
Synonyms	Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, 2-[4-(Bromomethyl)phenyl]benzoic Acid Methyl Ester	[2]
CAS Number	114772-38-2	[3][4]
Molecular Formula	C ₁₅ H ₁₃ BrO ₂	[3]
Molecular Weight	305.17 g/mol	[3]

Spectroscopic Data (¹H NMR & ¹³C NMR)

While the existence of experimental NMR data is confirmed by various suppliers, the specific peak assignments, multiplicities, and coupling constants are not readily available in public databases.[1] Therefore, the following tables present predicted NMR data for **Methyl 2-[4-(bromomethyl)phenyl]benzoate**. This predicted data can serve as a valuable reference for spectral analysis.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	-CH ₂ Br Protons
Data not available	-	-	-OCH ₃ Protons

Disclaimer: The ¹H NMR data presented is based on computational predictions and has not been experimentally verified from the searched sources.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	Carbonyl Carbon
Data not available	Aromatic Carbons
Data not available	-CH ₂ Br Carbon
Data not available	-OCH ₃ Carbon

Disclaimer: The ¹³C NMR data presented is based on computational predictions from SpectraBase and has not been experimentally verified from the searched sources.[\[5\]](#)

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory procedures for similar organic compounds.

Sample Preparation

- Weigh approximately 5-10 mg of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

Instrumentation

A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for obtaining high-resolution spectra.

¹H NMR Spectrum Acquisition

- Setup: Insert the sample into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is typically used.

- Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton chemical shifts.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
- Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Spectrum Acquisition

- Setup: Switch the spectrometer to the ^{13}C frequency.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.
 - Spectral Width: Set a wider spectral width of approximately 200-220 ppm to encompass the full range of carbon chemical shifts.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
- Referencing: The chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl_3 at 77.16 ppm).

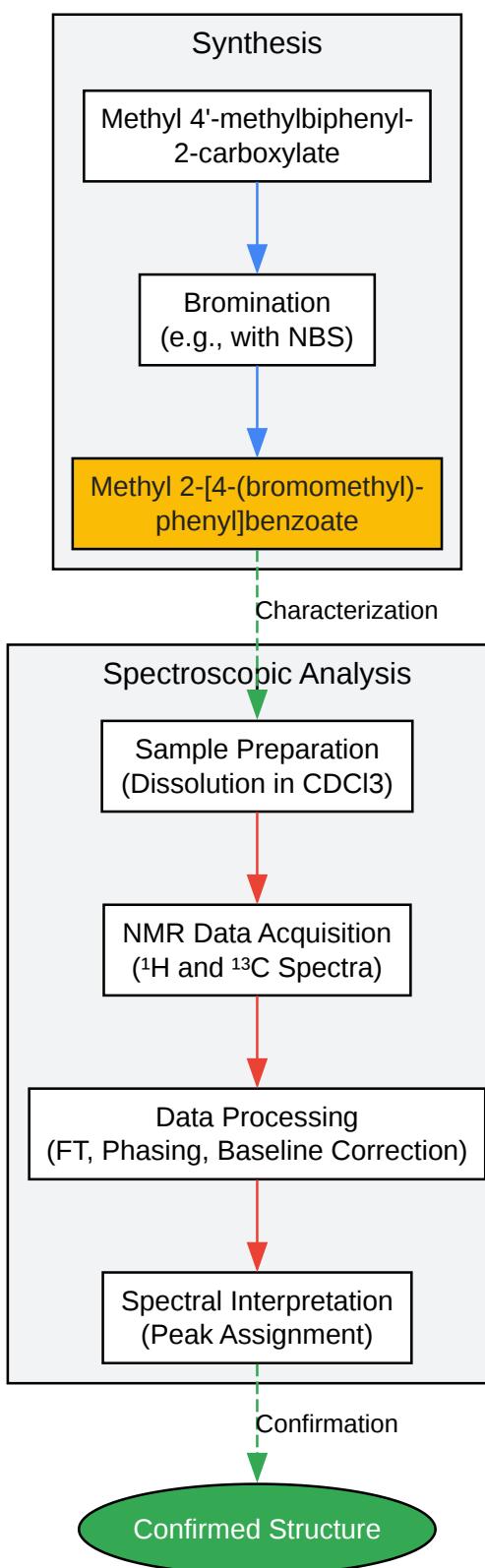
Data Processing

- Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.
- Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integration and peak identification.

- Integration and Peak Picking: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ^1H and ^{13}C spectra.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the characterization of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**, starting from its synthesis to the acquisition and interpretation of its NMR data.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**.

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